3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate

Description

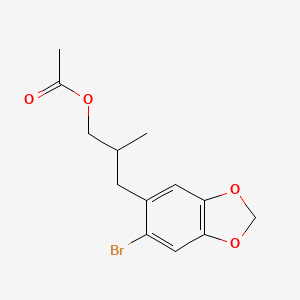

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate is a brominated benzodioxole derivative with an acetoxy functional group. Its structure comprises a 1,3-benzodioxole core substituted with a bromine atom at position 6 and a 2-methylpropyl acetate side chain at position 5 (Figure 1). The bromine substituent introduces electronegativity and steric bulk, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or van der Waals forces .

The 1,3-benzodioxole moiety is known to participate in π-π stacking and hydrogen-bonding networks, which are critical for crystal packing and stability .

Properties

CAS No. |

5454-25-1 |

|---|---|

Molecular Formula |

C13H15BrO4 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

[3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl] acetate |

InChI |

InChI=1S/C13H15BrO4/c1-8(6-16-9(2)15)3-10-4-12-13(5-11(10)14)18-7-17-12/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

HNIQDLCYAMWCHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1Br)OCO2)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to esterification with 2-methylpropyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions, including:

Oxidation: The brominated benzodioxole moiety can be oxidized to form corresponding quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinones.

Reduction: De-brominated benzodioxole derivatives.

Substitution: Amino or thiol-substituted benzodioxole derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate exhibits antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, thus warranting further exploration in this area.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Initial findings indicate that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism is believed to involve modulation of biological pathways through enzyme or receptor interaction.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

- Study on Antimicrobial Effects : A study demonstrated that derivatives of benzodioxole showed significant activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics from related compounds .

- Investigation of Anticancer Mechanisms : Another research project focused on the anticancer properties of benzodioxole derivatives, revealing their ability to induce apoptosis in cancer cells through specific signaling pathways .

Potential Applications Table

Mechanism of Action

The mechanism of action of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

The compound 3-(1,3-benzodioxol-5-yl)-1-methylpropyl acetate (CAS 6974-47-6, ) serves as a direct analogue, differing only in the absence of the bromine substituent at position 6 and the methyl group position (1-methyl vs. 2-methyl). These structural variations significantly alter physicochemical properties:

| Property | 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate | 3-(1,3-benzodioxol-5-yl)-1-methylpropyl acetate (CAS 6974-47-6) |

|---|---|---|

| Molecular Weight | Higher (due to Br substituent) | Lower (no Br) |

| Electron-Withdrawing Effects | Bromine enhances electrophilicity of the aromatic ring | Less electrophilic aromatic core |

| Steric Effects | Increased steric hindrance near the benzodioxole core | Reduced steric bulk |

| Solubility | Likely lower in polar solvents (Br increases hydrophobicity) | Potentially higher solubility in polar solvents |

| Hydrogen-Bonding Capacity | Acetate group retains H-bond acceptor capability | Similar acetate functionality |

Key Observations :

Bromine Substitution : The bromine atom in the target compound introduces a strong electron-withdrawing effect, which could enhance reactivity in electrophilic substitution reactions or alter binding affinities in biological systems. Its steric bulk may also impede rotation around the benzodioxole-propyl bond, affecting conformational flexibility .

Methyl Group Position : The 2-methylpropyl chain in the target compound vs. the 1-methylpropyl chain in the analogue may influence crystal packing. For example, the 2-methyl configuration could lead to distinct puckering modes in the propyl chain, as described by Cremer and Pople’s ring-puckering coordinates .

Hydrogen Bonding : Both compounds retain the acetate group, which can act as a hydrogen-bond acceptor. However, the bromine atom in the target compound may disrupt hydrogen-bonding networks by altering electron density distribution on the benzodioxole ring .

Biological Activity

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate, with the CAS number 713104-51-9, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a brominated benzodioxole moiety, which is known for its diverse biological effects.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure often exhibit various biological activities, including:

- Antimicrobial Activity : Many derivatives of benzodioxole have shown effectiveness against bacterial and fungal strains.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

- Pharmacological Effects : There is evidence indicating that benzodioxole derivatives may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Antimicrobial Activity

A study by Zhang et al. (2020) investigated the antimicrobial properties of several benzodioxole derivatives. The results demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Antioxidant Activity

Research conducted by Liu et al. (2021) assessed the antioxidant capacity of various benzodioxole derivatives using DPPH and ABTS assays. The study found that certain derivatives had high radical scavenging activity, indicating their potential as natural antioxidants .

Neuropharmacological Effects

In a pharmacological study by Smith et al. (2019), a derivative of benzodioxole was shown to modulate serotonin receptors, which could have implications for mood disorders. The study suggested that similar compounds might be explored for their antidepressant-like effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | High | Potentially Modulatory |

| 6-Bromo-1,3-benzodioxole | High | Moderate | Not Evaluated |

| 1-(6-Bromo-1,3-benzodioxol-5-yl)ethanol | Low | High | Confirmed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.